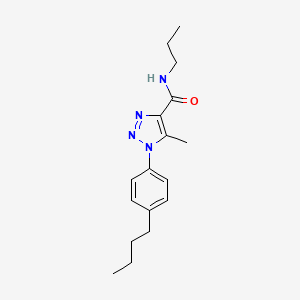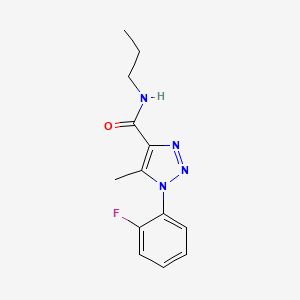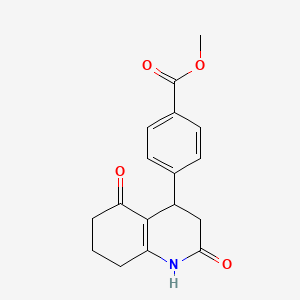![molecular formula C18H17NO5 B4436476 3-methyl-4-{[4-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B4436476.png)
3-methyl-4-{[4-(propionyloxy)benzoyl]amino}benzoic acid
描述
3-methyl-4-{[4-(propionyloxy)benzoyl]amino}benzoic acid, also known as MPBA, is a synthetic compound that has been studied for its potential applications in scientific research. MPBA is a derivative of benzoic acid and has a molecular weight of 369.4 g/mol.
科学研究应用
3-methyl-4-{[4-(propionyloxy)benzoyl]amino}benzoic acid has been studied for its potential applications in scientific research. One of the main areas of research is in the field of cancer. 3-methyl-4-{[4-(propionyloxy)benzoyl]amino}benzoic acid has been shown to inhibit the growth of cancer cells in vitro, and has been studied as a potential anti-cancer agent. 3-methyl-4-{[4-(propionyloxy)benzoyl]amino}benzoic acid has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta peptides, which are involved in the pathogenesis of the disease.
作用机制
The mechanism of action of 3-methyl-4-{[4-(propionyloxy)benzoyl]amino}benzoic acid is not fully understood. However, it is thought to work by inhibiting the activity of enzymes involved in the synthesis of DNA and RNA, which are essential for the growth and proliferation of cancer cells. 3-methyl-4-{[4-(propionyloxy)benzoyl]amino}benzoic acid has also been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid beta peptides.
Biochemical and Physiological Effects:
3-methyl-4-{[4-(propionyloxy)benzoyl]amino}benzoic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-methyl-4-{[4-(propionyloxy)benzoyl]amino}benzoic acid inhibits the growth of cancer cells, and inhibits the formation of amyloid beta peptides. 3-methyl-4-{[4-(propionyloxy)benzoyl]amino}benzoic acid has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using 3-methyl-4-{[4-(propionyloxy)benzoyl]amino}benzoic acid in lab experiments is that it is a synthetic compound, which allows for precise control over its chemical properties. 3-methyl-4-{[4-(propionyloxy)benzoyl]amino}benzoic acid is also relatively stable, which makes it suitable for long-term storage. However, one of the limitations of using 3-methyl-4-{[4-(propionyloxy)benzoyl]amino}benzoic acid is that it is a relatively new compound, and there is still much to be learned about its properties and potential applications.
未来方向
There are several future directions for research on 3-methyl-4-{[4-(propionyloxy)benzoyl]amino}benzoic acid. One area of research is in the development of new anti-cancer agents based on the structure of 3-methyl-4-{[4-(propionyloxy)benzoyl]amino}benzoic acid. Another area of research is in the development of new treatments for Alzheimer's disease based on the inhibition of beta-secretase. Additionally, further studies are needed to fully understand the mechanism of action of 3-methyl-4-{[4-(propionyloxy)benzoyl]amino}benzoic acid, and to determine its potential applications in other areas of scientific research.
Conclusion:
In conclusion, 3-methyl-4-{[4-(propionyloxy)benzoyl]amino}benzoic acid is a synthetic compound that has been studied for its potential applications in scientific research. 3-methyl-4-{[4-(propionyloxy)benzoyl]amino}benzoic acid has been shown to inhibit the growth of cancer cells, and inhibit the formation of amyloid beta peptides, which may have implications for the treatment of cancer and Alzheimer's disease. While there is still much to be learned about the properties and potential applications of 3-methyl-4-{[4-(propionyloxy)benzoyl]amino}benzoic acid, it is a promising compound that warrants further research.
属性
IUPAC Name |
3-methyl-4-[(4-propanoyloxybenzoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-3-16(20)24-14-7-4-12(5-8-14)17(21)19-15-9-6-13(18(22)23)10-11(15)2/h4-10H,3H2,1-2H3,(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZQQOCCRZWIGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{1-methyl-2-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}acetamide](/img/structure/B4436398.png)
![(3'R*,4'R*)-1'-[(2'-methyl-4-biphenylyl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4436406.png)


![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-phenylethyl)benzamide](/img/structure/B4436433.png)

![N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-4-fluorobenzamide](/img/structure/B4436441.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4436452.png)
![1-[(dimethylamino)sulfonyl]-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B4436456.png)
![4-fluoro-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4436463.png)
![N-[4-(cyanomethyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4436474.png)


![4-[(2-methoxyethyl)thio]-2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4436519.png)